Hydroquinidine hydrochloride
Overview
Description
Hydroquinidine hydrochloride (HQHCl) is a quaternary ammonium compound that has been used for decades in scientific research and industrial applications. It is a white, crystalline solid that is soluble in water and alcohol. HQHCl has a wide range of uses, including as an organic synthesis reagent, an antimicrobial agent, and a catalyst in organic reactions. Additionally, HQHCl has been used in the laboratory to study biochemical and physiological effects, and to explore its potential applications in drug discovery and development. In
Scientific Research Applications
Hydroquinidine in Cardiac Arrhythmias : Hydroquinidine has been found effective in the treatment and prevention of cardiac arrhythmias, including in Brugada syndrome and short QT syndrome. Studies show its efficacy in preventing ventricular tachycardia (VT)/ventricular fibrillation (VF) inducibility and recurrence in patients with these conditions (Hermida et al., 2004), (Gaita et al., 2004).
Monitoring Hydroquinidine Levels : The monitoring of serum hydroquinidine levels is essential for its safe and effective use in treating cardiac arrhythmias. Techniques like fluorescence polarization immunoassay (FPIA) and liquid chromatography have been used for this purpose (Tod et al., 1990).
Electrophysiological Studies and Hydroquinidine : Electrophysiological investigations have demonstrated the efficacy of hydroquinidine in treating recurrent ventricular tachycardia, highlighting its value in the management of sustained, recurrent ventricular arrhythmias (Lévy et al., 1985).
Hydroquinidine in Multifocal Ectopic Purkinje-related Premature Contractions : A study identified a new SCN5A-related cardiac syndrome responsive to hydroquinidine treatment, indicating its role in managing hyperexcitability of the fascicular-Purkinje system (Laurent et al., 2012).
Chemical Analysis of Hydroquinidine : Research has also focused on the chemical analysis and determination of hydroquinidine and its derivatives, important for its characterization and quality control in pharmaceutical applications (Kluska et al., 2015).
Mechanism of Action
Biochemical Pathways
The action of hydroquinidine primarily affects the cardiac conduction system . By blocking sodium and potassium currents, it alters the electrical activity within the heart, specifically affecting the depolarization and repolarization phases of the cardiac action potential . This can help correct abnormal heart rhythms and maintain a normal sinus rhythm.
Pharmacokinetics
The elimination of quinidine, a close relative of hydroquinidine, in humans is accomplished by a combination of renal excretion of the intact drug (15 to 40% of total clearance) and hepatic biotransformation to a variety of metabolites (60 to 85% of total clearance)
Result of Action
The primary result of hydroquinidine’s action is the restoration of normal sinus rhythm and the treatment of various arrhythmias . It is also under investigation for its potential use in the treatment of Brugada Syndrome .
Safety and Hazards
Hydroquinidine hydrochloride should be handled in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation and aerosols should be avoided . Non-sparking tools should be used . In case of a spill or leak, personnel should be evacuated to safe areas .
Future Directions
Hydroquinidine has been investigated for its efficacy and safety in patients with Brugada syndrome . It has also been found to exhibit strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . Future studies are necessary to provide new insights into the Hydroquinidine action mechanism and to evaluate its capacity in in-vivo .
Biochemical Analysis
Biochemical Properties
Hydroquinidine hydrochloride primarily works by blocking the fast inward sodium current (INa) . It interacts with the sodium channel alpha subunit .
Cellular Effects
This compound exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It decreases colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death .
Molecular Mechanism
This compound exerts its effects at the molecular level by impairing voltage-gated potassium and sodium channels activity . This leads to increased action potential duration, as well as a prolonged QT interval .
Temporal Effects in Laboratory Settings
Its anti-cancer activity has been observed in various in vitro studies .
Metabolic Pathways
This compound is involved in the metabolic pathways that regulate cell division, differentiation, and death . It interacts with enzymes and cofactors that modulate these processes .
properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H/t13-,14-,19+,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXTQKDWYBJMO-VJAUXQICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1435-55-8 (Parent) | |
Record name | Hydroquinidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00933162 | |
Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1476-98-8 | |
Record name | Hydroquinidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1476-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroquinidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroquinidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROQUINIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BR4G8VAHM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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